molecular formula C11H12N4O2S B11254445 2-amino-N-benzylpyrimidine-5-sulfonamide CAS No. 91141-47-8

2-amino-N-benzylpyrimidine-5-sulfonamide

Cat. No.: B11254445
CAS No.: 91141-47-8
M. Wt: 264.31 g/mol
InChI Key: VGFJSMIXUCXTSR-UHFFFAOYSA-N
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Description

    Starting Materials: Sulfonamide derivative.

    Reaction Conditions: Benzylation using benzyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods: Industrial production of 2-amino-N-benzylpyrimidine-5-sulfonamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-benzylpyrimidine-5-sulfonamide typically involves multi-step organic reactions

  • Pyrimidine Ring Formation:

      Starting Materials: Cyanamide and formamidine acetate.

      Reaction Conditions: Cyclization under acidic conditions to form the pyrimidine ring.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-benzylpyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form sulfinamide or thiol derivatives.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride under anhydrous conditions.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.

Major Products:

    Oxidation Products: Nitroso-pyrimidine, nitro-pyrimidine.

    Reduction Products: Sulfinamide, thiol derivatives.

    Substitution Products: Various alkylated or arylated pyrimidine derivatives.

Scientific Research Applications

2-Amino-N-benzylpyrimidine-5-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-N-benzylpyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key biochemical pathways, leading to therapeutic effects.

Molecular Targets and Pathways:

    Kinases: Inhibition of kinase activity can interfere with cell signaling pathways, affecting cell proliferation and survival.

    Receptors: Binding to specific receptors can modulate immune responses and inflammatory processes.

Comparison with Similar Compounds

2-Amino-N-benzylpyrimidine-5-sulfonamide can be compared with other sulfonamide derivatives and pyrimidine-based compounds:

    Similar Compounds:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with both sulfonamide and benzyl groups makes it a versatile scaffold for drug development and research.

Properties

CAS No.

91141-47-8

Molecular Formula

C11H12N4O2S

Molecular Weight

264.31 g/mol

IUPAC Name

2-amino-N-benzylpyrimidine-5-sulfonamide

InChI

InChI=1S/C11H12N4O2S/c12-11-13-7-10(8-14-11)18(16,17)15-6-9-4-2-1-3-5-9/h1-5,7-8,15H,6H2,(H2,12,13,14)

InChI Key

VGFJSMIXUCXTSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CN=C(N=C2)N

Origin of Product

United States

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